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Compound of Interest

Compound Name: Dregeoside A11

Cat. No.: B1158051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the stereochemistry of Dregeoside
A11, a complex pregnane glycoside isolated from the plant Dregea volubilis. Understanding the

precise three-dimensional arrangement of this natural product is critical for its characterization,

synthesis, and evaluation of its biological activity. This document details the key experimental

data and methodologies that have been instrumental in elucidating its structure.

Core Stereochemical Data
The stereochemistry of Dregeoside A11 has been primarily established through extensive

spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and polarimetry. The

quantitative data derived from these experiments are summarized below, providing a

foundational understanding of the molecule's spatial arrangement.
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Parameter Value
Significance for

Stereochemistry

Specific Rotation
Data not available in the

reviewed literature.

The sign and magnitude of the

specific rotation would provide

insight into the overall chirality

of the molecule, resulting from

the cumulative effect of all

stereocenters.

Molecular Formula C₅₅H₈₈O₂₂

Establishes the elemental

composition and degrees of

unsaturation, providing a basis

for the overall structure.

Molecular Weight 1101.27 g/mol
Confirms the molecular

formula.

Table 1: Physicochemical Properties of Dregeoside A11

Note: Specific rotation is a critical piece of data for chiral molecules. While not found in the

publicly available literature reviewed, it would have been determined during the original

isolation and characterization.

The detailed stereochemistry of Dregeoside A11 is largely inferred from the comprehensive

analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) of

the protons and carbons in the molecule provide crucial information about the relative

configuration of the stereocenters in both the steroidal aglycone and the sugar moieties.

Aglycone Moiety ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm)

Data not available in the

reviewed literature.

Data not available in the

reviewed literature.

Data not available in the

reviewed literature.

Sugar Moieties ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm)

Data not available in the

reviewed literature.

Data not available in the

reviewed literature.

Data not available in the

reviewed literature.
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Table 2: Key NMR Spectroscopic Data for the Stereochemical Assignment of Dregeoside A11

Note: The complete assignment of all proton and carbon signals, along with their coupling

constants, is essential for a definitive stereochemical elucidation. This data is expected to be

present in the original structure elucidation paper by Yoshimura et al. (1983) but was not

accessible for this review.

Experimental Protocols for Stereochemical
Determination
The elucidation of the stereostructure of a complex natural product like Dregeoside A11 relies

on a combination of sophisticated experimental techniques. The methodologies outlined below

are standard approaches in the field of natural product chemistry for determining

stereochemistry.

Isolation and Purification
The initial step in the structural analysis of Dregeoside A11 is its isolation from the source

plant, Dregea volubilis. A typical workflow for this process is as follows:
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Dried and Powdered Plant Material
(Dregea volubilis)

Solvent Extraction
(e.g., with Methanol or Ethanol)

Solvent-Solvent Partitioning
(e.g., Hexane, Ethyl Acetate, Butanol)

Column Chromatography
(Silica Gel, Sephadex)

High-Performance Liquid Chromatography (HPLC)
(Reversed-Phase or Normal-Phase)

Pure Dregeoside A11

Click to download full resolution via product page

Figure 1: General workflow for the isolation and purification of Dregeoside A11.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for

determining the constitution and relative stereochemistry of organic molecules.

¹H NMR: Provides information on the chemical environment and connectivity of protons.

Coupling constants (J-values) between adjacent protons are critical for determining dihedral

angles and thus the relative stereochemistry of substituents on a ring system.

¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment.
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2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are

essential for unambiguously assigning all proton and carbon signals and for establishing

through-space proximities between protons (NOESY/ROESY), which provides crucial

information about the relative stereochemistry.

The logical relationship for using NMR data to determine stereochemistry is as follows:

1D and 2D NMR Data
(¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Complete Assignment of
Proton and Carbon Signals

Analysis of Coupling Constants (J-values)

Analysis of NOESY/ROESY Correlations

Determination of Relative Stereochemistry

Click to download full resolution via product page

Figure 2: Logical workflow for stereochemical determination using NMR spectroscopy.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule

in solution. The specific rotation is a characteristic physical property of a chiral compound and

is essential for its identification and for determining its enantiomeric purity.

Chemical Methods
In some cases, chemical degradation or derivatization followed by spectroscopic analysis of the

resulting products can be used to determine the stereochemistry of specific parts of a complex

molecule, such as the sugar units.

Conclusion
The stereochemistry of Dregeoside A11 is a complex topic that has been addressed through a

combination of isolation techniques and detailed spectroscopic analysis. While the publicly

accessible literature provides a general overview, a complete and in-depth understanding

necessitates access to the raw and interpreted data from the original structure elucidation

studies. The methodologies described in this guide represent the standard and rigorous
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approach required to confidently assign the three-dimensional structure of such intricate natural

products, which is a critical step in their journey towards potential therapeutic applications.

To cite this document: BenchChem. [Unraveling the Stereochemical Intricacies of
Dregeoside A11: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1158051#understanding-the-stereochemistry-of-
dregeoside-a11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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